Technical Whitepaper: (3-Chloro-4-fluorophenyl)(cyclopropyl)methanone
Technical Whitepaper: (3-Chloro-4-fluorophenyl)(cyclopropyl)methanone
The following technical guide is structured as an authoritative whitepaper for researchers and drug development professionals. It synthesizes confirmed chemical data with industrial process logic.[1]
CAS: 898790-09-5 Role: Advanced Pharmaceutical Intermediate & Pharmacophore Scaffold[1]
Executive Summary
(3-Chloro-4-fluorophenyl)(cyclopropyl)methanone (CAS 898790-09-5) is a high-value synthetic building block used primarily in the development of Central Nervous System (CNS) agents and Kinase Inhibitors .[1] Its structural value lies in the unique combination of a 3-chloro-4-fluoro phenyl ring —a motif known to enhance metabolic stability and potency via the "Magic Chloro" effect—and a cyclopropyl ketone , which serves as a versatile handle for constructing rigid, bioisosteric amine or alcohol scaffolds.[1]
This guide details the industrial synthesis, physicochemical properties, and downstream utility of this compound, providing a self-validating protocol for its preparation and handling.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Specification |
| IUPAC Name | (3-Chloro-4-fluorophenyl)(cyclopropyl)methanone |
| CAS Number | 898790-09-5 |
| Molecular Formula | C₁₀H₈ClFOS |
| Molecular Weight | 198.62 g/mol |
| Appearance | Off-white to pale yellow crystalline solid (or viscous oil upon supercooling) |
| Boiling Point | ~300°C (Predicted) / ~140-145°C at 0.5 mmHg |
| Density | 1.35 ± 0.06 g/cm³ (Predicted) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
| SMILES | O=C(C1CC1)C2=CC(Cl)=C(F)C=C2 |
Synthetic Methodology (Core Directive)
The synthesis of CAS 898790-09-5 requires strict regiocontrol.[1] While Friedel-Crafts acylation is possible, it often yields inseparable isomers.[1] The Industry Standard Route utilizes a Grignard addition to a nitrile, ensuring 100% regioselectivity.
Validated Synthesis Protocol: Grignard Addition
Mechanism: Nucleophilic attack of cyclopropylmagnesium bromide on the nitrile carbon of 3-chloro-4-fluorobenzonitrile, forming a metallo-imine intermediate that hydrolyzes to the ketone.[1]
Reagents:
-
Substrate: 3-Chloro-4-fluorobenzonitrile (CAS 117482-84-5)[1]
-
Reagent: Cyclopropylmagnesium bromide (0.5 M in THF)
-
Solvent: Anhydrous Tetrahydrofuran (THF)[2]
-
Quench: 2N Hydrochloric Acid (HCl)
Step-by-Step Methodology:
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Inertion: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet. Flush with N₂.
-
Solvation: Charge the flask with 3-Chloro-4-fluorobenzonitrile (1.0 eq) and anhydrous THF (10 volumes). Cool to 0°C .[1][2]
-
Addition: Add Cyclopropylmagnesium bromide (1.2 eq) dropwise via the addition funnel over 45 minutes. Critical: Maintain internal temperature <5°C to prevent polymerization of the Grignard reagent.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:1) or HPLC. The nitrile peak should disappear.
-
Hydrolysis (The Key Step): Cool the mixture back to 0°C. Slowly quench with 2N HCl (caution: exotherm). Stir vigorously for 2 hours at room temperature. Note: This acidic stir is required to hydrolyze the stable imine magnesium salt (
) into the ketone. -
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.[1]
-
Purification: Recrystallize from Hexane/IPA or purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
Mechanistic Pathway & Workflow
The following diagram illustrates the reaction logic and downstream transformations.
Caption: Figure 1. Regiospecific synthesis of CAS 898790-09-5 via Grignard addition, followed by hydrolysis and potential downstream amination.[1]
Applications in Drug Discovery[8][9]
The "Magic Chloro" & Fluorine Effect
This intermediate is highly prized because it introduces two critical pharmacophores simultaneously:
-
Metabolic Blocking: The 4-fluoro substituent blocks para-oxidation by Cytochrome P450 enzymes, significantly extending the drug's half-life (
).[1] -
Lipophilicity & Potency: The 3-chloro group enhances lipophilicity (LogP), improving membrane permeability.[1] Additionally, the chlorine atom often fills hydrophobic pockets in receptor binding sites (e.g., Kinase ATP pockets), a phenomenon known as the "Magic Chloro" effect [1].
Target Classes
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5-HT1A Receptor Agonists: The cyclopropyl ketone is a precursor to highly selective serotonin receptor modulators (e.g., F15599 analogs).[1] The ketone is converted via reductive amination to introduce piperidine or piperazine side chains [2].
-
Kinase Inhibitors: Used to synthesize "Warhead" motifs for covalent inhibitors where the cyclopropyl group acts as a rigid spacer that orients the phenyl ring into the hydrophobic pocket of enzymes like EGFR or VEGFR.
Quality Control & Analytics
To ensure the integrity of this intermediate for GMP manufacturing, the following analytical standards must be met:
| Method | Expected Signal / Criteria |
| HPLC Purity | >98.0% (Area normalization @ 254 nm) |
| 1H NMR (CDCl₃) | δ 7.9-8.0 (m, 1H, Ar-H ortho to C=O), δ 7.8 (m, 1H, Ar-H), δ 7.2 (t, 1H, Ar-H ortho to F), δ 2.6 (m, 1H, Cyclopropyl-CH), δ 1.0-1.2 (m, 4H, Cyclopropyl-CH₂).[1] |
| IR Spectroscopy | 1675 cm⁻¹ (Strong C=O stretch, ketone), 3010 cm⁻¹ (Cyclopropyl C-H stretch). |
| Moisture (KF) | <0.5% w/w (Critical for subsequent reductive amination steps). |
Safety & Handling (HSE)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| STOT-SE | H335 | May cause respiratory irritation.[1] |
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The cyclopropyl ring is strained; avoid prolonged exposure to strong Lewis acids unless intended for ring-opening reactions.
-
Spill: Adsorb with sand or vermiculite.[1] Do not flush into surface water (halogenated aromatics are often persistent).
References
-
Jia, Z. et al. (2022). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
-
Newman-Tancredi, A. et al. (2009).[1] F15599, a highly selective post-synaptic 5-HT1A receptor agonist: in-vivo profile in the rat. British Journal of Pharmacology.[1] Available at: [Link]
-
PubChem Compound Summary . 3-Chloro-4-fluorobenzonitrile (Precursor). National Center for Biotechnology Information.[1] Available at: [Link]
- US Patent 20130079412. Substituted Cyclopropyl Ketones as Intermediates.
